molecular formula C20H28Cl2N3OP B14694578 N,N-Bis(2-chloroethyl)-N',N''-bis(2,5-dimethylphenyl)phosphoric triamide CAS No. 27578-77-4

N,N-Bis(2-chloroethyl)-N',N''-bis(2,5-dimethylphenyl)phosphoric triamide

Cat. No.: B14694578
CAS No.: 27578-77-4
M. Wt: 428.3 g/mol
InChI Key: ONLCNUVSQIKLQR-UHFFFAOYSA-N
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Description

N,N-Bis(2-chloroethyl)-N’,N’'-bis(2,5-dimethylphenyl)phosphoric triamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of bis(2-chloroethyl) groups and bis(2,5-dimethylphenyl) groups attached to a phosphoric triamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-chloroethyl)-N’,N’'-bis(2,5-dimethylphenyl)phosphoric triamide typically involves the reaction of 2-chloroethylamine with 2,5-dimethylphenylphosphorodiamidic chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-chloroethyl)-N’,N’'-bis(2,5-dimethylphenyl)phosphoric triamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphoric acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Phosphoric acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phosphoric triamide derivatives.

Scientific Research Applications

N,N-Bis(2-chloroethyl)-N’,N’'-bis(2,5-dimethylphenyl)phosphoric triamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical tool in studying cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N,N-Bis(2-chloroethyl)-N’,N’'-bis(2,5-dimethylphenyl)phosphoric triamide involves its interaction with cellular components, leading to the disruption of normal cellular functions. The compound targets specific molecular pathways, including DNA synthesis and repair mechanisms, which can result in cell cycle arrest and apoptosis. The exact molecular targets and pathways are still under investigation, but its ability to form covalent bonds with nucleophilic sites in biomolecules is a key aspect of its activity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Bis(2-chloroethyl)-N’,N’'-bis(2,4-dimethylphenyl)phosphoric triamide
  • N,N-Bis(2-chloroethyl)-N’,N’'-bis(2,6-dimethylphenyl)phosphoric triamide
  • N,N-Bis(2-chloroethyl)-N’,N’'-bis(3,5-dimethylphenyl)phosphoric triamide

Uniqueness

N,N-Bis(2-chloroethyl)-N’,N’'-bis(2,5-dimethylphenyl)phosphoric triamide is unique due to the specific positioning of the dimethylphenyl groups, which can influence its reactivity and interaction with biological targets

Properties

CAS No.

27578-77-4

Molecular Formula

C20H28Cl2N3OP

Molecular Weight

428.3 g/mol

IUPAC Name

N-[bis(2-chloroethyl)amino-(2,5-dimethylanilino)phosphoryl]-2,5-dimethylaniline

InChI

InChI=1S/C20H28Cl2N3OP/c1-15-5-7-17(3)19(13-15)23-27(26,25(11-9-21)12-10-22)24-20-14-16(2)6-8-18(20)4/h5-8,13-14H,9-12H2,1-4H3,(H2,23,24,26)

InChI Key

ONLCNUVSQIKLQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NP(=O)(NC2=C(C=CC(=C2)C)C)N(CCCl)CCCl

Origin of Product

United States

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